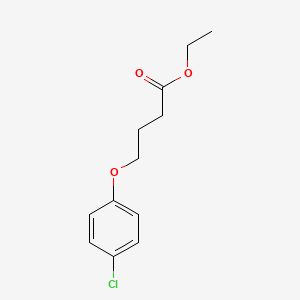

Ethyl 4-(4-chlorophenoxy)butanoate

Vue d'ensemble

Description

Ethyl 4-(4-chlorophenoxy)butanoate is an organic compound with the molecular formula C12H15ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a chlorophenoxy group attached to a butanoate ester.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-chlorophenoxy)butanoate can be synthesized through a reaction between 4-chlorophenol and ethyl 4-bromobutanoate. The reaction typically involves the use of a base such as potassium carbonate in a solvent like acetone. The mixture is heated under reflux conditions to facilitate the reaction, and the product is then purified using silica gel column chromatography with 10% ethyl acetate in hexane as the eluent .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps may also be optimized to reduce costs and improve the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(4-chlorophenoxy)butanoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the chlorophenoxy group can be replaced by other nucleophiles.

Ester hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Ester hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation and reduction: Reagents like potassium permanganate or sodium borohydride can be employed for oxidation and reduction, respectively.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as phenols or amines.

Ester hydrolysis: The major products are 4-(4-chlorophenoxy)butanoic acid and ethanol.

Oxidation and reduction: Products vary based on the specific reaction conditions and reagents.

Applications De Recherche Scientifique

Agricultural Chemicals

Ethyl 4-(4-chlorophenoxy)butanoate is primarily recognized for its role as a herbicide . It acts effectively against specific weed species while minimizing collateral damage to crops. This selectivity is largely attributed to the chlorophenoxy moiety, which enhances its herbicidal properties .

- Mechanism of Action : The compound functions as a plant growth regulator by mimicking natural auxins, leading to uncontrolled growth and eventual plant death in targeted weeds .

Pharmaceutical Development

In the pharmaceutical sector, this compound serves as an intermediate in the synthesis of various drugs. Its unique chemical properties may offer potential therapeutic benefits in treating conditions such as inflammation and pain due to its structural similarities with other biologically active compounds .

- Research Focus : Studies have explored its use in drug delivery systems and receptor binding studies, indicating its potential utility in medicinal chemistry.

Flavor and Fragrance Industry

This compound is also incorporated into formulations within the flavor and fragrance industry. Its chemical structure allows it to contribute desirable scent profiles, enhancing product appeal .

Polymer Production

The compound acts as a plasticizer in polymer manufacturing, improving the flexibility and durability of plastic products. This application is critical in developing materials that require enhanced performance characteristics .

Research Applications

In academic and industrial research settings, this compound is utilized as a reagent in organic synthesis. It aids scientists in developing new compounds and materials through various chemical reactions.

Case Study 1: Herbicidal Efficacy

Research has demonstrated the effectiveness of this compound against specific weed species in controlled agricultural settings. Field trials indicated that the compound significantly reduced weed populations without adversely affecting crop yield, showcasing its potential as a selective herbicide .

Case Study 2: Pharmaceutical Applications

In a study exploring anti-inflammatory properties, derivatives of this compound were tested for their ability to inhibit certain enzymes involved in inflammatory pathways. Results suggested promising therapeutic effects, warranting further investigation into its medicinal applications .

Mécanisme D'action

The mechanism of action of ethyl 4-(4-chlorophenoxy)butanoate involves its interaction with specific molecular targets. The chlorophenoxy group can bind to receptors or enzymes, altering their activity. The ester group may also play a role in the compound’s bioavailability and metabolism. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 4-(4-bromophenoxy)butanoate

- Ethyl 4-(4-fluorophenoxy)butanoate

- Ethyl 4-(4-methylphenoxy)butanoate

Uniqueness

Ethyl 4-(4-chlorophenoxy)butanoate is unique due to the presence of the chlorine atom in the phenoxy group. This chlorine atom can influence the compound’s reactivity, binding affinity, and overall chemical properties. Compared to similar compounds with different substituents, this compound may exhibit distinct behavior in chemical reactions and biological interactions .

Activité Biologique

Ethyl 4-(4-chlorophenoxy)butanoate is a compound that has garnered attention for its significant biological activities, particularly in agricultural and medicinal applications. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction where ethyl 4-bromobutyrate reacts with 4-chlorophenol. The general reaction can be summarized as follows:

This reaction highlights the formation of the ether linkage that is crucial for the compound's biological activity.

Biological Activity Overview

This compound exhibits a variety of biological activities, particularly:

- Herbicidal Properties : It is primarily recognized for its effectiveness as a herbicide. The chlorophenoxy moiety enhances its selectivity against specific weed species while minimizing harm to crops.

- Anti-inflammatory Effects : Studies suggest that compounds with similar structures often exhibit anti-inflammatory and analgesic properties, indicating potential therapeutic uses beyond agriculture.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets in plants and possibly in mammalian systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways depend on the specific application context .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Agricultural Applications :

- Therapeutic Potential :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-(2-bromo-4-chloro-phenoxy)butanoate | C12H14BrClO3 | Contains both bromine and chlorine; varied reactivity |

| Ethyl 2-(3-chlorophenoxy)butanoate | C12H14ClO3 | Different phenoxy substitution; studied for herbicidal properties |

| Ethyl 4-(3-fluoro-phenoxy)butanoate | C12H14F O3 | Fluorinated version; shows different reactivity patterns |

This table illustrates how the structural variations influence the biological activity and potential applications of these compounds.

Propriétés

IUPAC Name |

ethyl 4-(4-chlorophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQSMINXUPJBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326387 | |

| Record name | ethyl 4-(4-chlorophenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59227-79-1 | |

| Record name | NSC527511 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(4-chlorophenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.